Isoamyl benzoate

Catalog No.
S1532969
CAS No.
94-46-2
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl benzoate

CAS Number

94-46-2

Product Name

Isoamyl benzoate

IUPAC Name

3-methylbutyl benzoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Isopentyl benzoate, BENZOIC ACID, 1-(3-METHYL)BUTYL ESTER

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1

Isopentyl benzoate, also known as 3-methylbutyl benzoate, is a naturally occurring ester found in various plants and fruits, including cocoa beans (Theobroma cacao) and papaya (Carica papaya) []. While its applications in consumer products like fragrances and flavors are documented, the scientific research on isopentyl benzoate is relatively limited. However, some ongoing investigations explore its potential in specific areas:

Antimicrobial Activity:

Limited studies suggest that isopentyl benzoate might possess antimicrobial properties against certain bacteria and fungi. Research published in "Letters in Applied Microbiology" found that isopentyl benzoate, along with other volatile compounds extracted from cocoa beans, exhibited inhibitory effects against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. However, further research is needed to determine the specific mechanisms of action and potential applications of isopentyl benzoate in this context.

Flavor Chemistry:

Isopentyl benzoate contributes to the characteristic aroma profile of various fruits, including bananas and pears []. Researchers are investigating its role in flavor perception and its potential use as a flavoring agent in food and beverage products. Studies published in the "Journal of Agricultural and Food Chemistry" have explored the interaction of isopentyl benzoate with other volatile compounds to create complex flavor profiles [].

Isoamyl benzoate, also known as isopentyl benzoate, is an organic compound with the chemical formula C₁₂H₁₆O₂. It is classified as an ester, formed from the reaction of benzoic acid and isoamyl alcohol. This compound appears as a colorless liquid with a pleasant odor, making it suitable for various applications in the fragrance and food industries. Isoamyl benzoate is characterized by its low volatility and moderate solubility in water, which enhances its utility as a solvent and flavoring agent .

The primary reaction involving isoamyl benzoate is its formation through esterification:

  • Esterification Reaction:
    Benzoic Acid+Isoamyl AlcoholAcid CatalystIsoamyl Benzoate+Water\text{Benzoic Acid}+\text{Isoamyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Isoamyl Benzoate}+\text{Water}
    This reaction typically requires an acid catalyst, such as p-toluenesulphonic acid or titanium(IV) sulfate on silica gel, to enhance the reaction rate .
  • Hydrolysis:
    Isoamyl benzoate can undergo hydrolysis in the presence of water and an acid or base, reverting back to benzoic acid and isoamyl alcohol:
    Isoamyl Benzoate+WaterAcid BaseBenzoic Acid+Isoamyl Alcohol\text{Isoamyl Benzoate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Benzoic Acid}+\text{Isoamyl Alcohol}

Isoamyl benzoate exhibits low toxicity and does not present significant sensitization risks when used in cosmetic formulations. Studies indicate that it has a mild irritant potential but is generally considered safe for use in fragrances and food flavorings . Its pleasant aroma contributes to its application in perfumery and as a flavoring agent.

Isoamyl benzoate can be synthesized through several methods:

  • Conventional Esterification:
    • Reacting benzoic acid with isoamyl alcohol in the presence of an acid catalyst.
  • Catalytic Methods:
    • Utilizing titanium(IV) sulfate on silica gel as a catalyst, which can enhance yield and reduce reaction time .
  • Microwave-Assisted Synthesis:
    • This modern technique allows for rapid synthesis under controlled conditions, improving efficiency and reducing by-products.

Isoamyl benzoate finds diverse applications across various industries:

  • Fragrance Industry: Used as a key ingredient in perfumes due to its pleasant scent.
  • Food Industry: Employed as a flavoring agent in foods and beverages.
  • Solvent: Acts as a solvent for cellulose acetate and nitrocellulose, making it useful in coatings and adhesives .
  • Cosmetics: Incorporated into cosmetic formulations for its fragrance properties.

Isoamyl benzoate shares similarities with other esters but has unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
Ethyl BenzoateC₉H₁₀O₂Lighter scent; more volatile than isoamyl benzoate
Butyl BenzoateC₁₁H₁₄O₂Higher boiling point; used in similar applications
Propyl BenzoateC₁₀H₁₂O₂Slightly less aromatic; often used in food flavors

Isoamyl benzoate stands out due to its distinctive aroma profile and lower volatility compared to ethyl and butyl benzoates, making it particularly suitable for specific fragrance applications .

Physical Description

colourless oily liquid with a mild, sweet, fruity-like odou

XLogP3

3.8

Boiling Point

261.0 °C

Density

d204 0.99
0.984-0.992

LogP

4.15 (LogP)
4.15

UNII

0AY72CK43K

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 86 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 13 of 99 companies with hazard statement code(s):;
H411 (84.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

54846-63-8
94-46-2

Wikipedia

Isoamyl benzoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanol, 3-methyl-, 1-benzoate: ACTIVE

Dates

Modify: 2023-08-15

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